molecular formula C19H23NO4S B2378604 N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1705922-00-4

N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2378604
CAS RN: 1705922-00-4
M. Wt: 361.46
InChI Key: STUWURBQGWKNCE-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide, also known as MTPEP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. It belongs to the class of compounds known as propanamides, and its chemical structure consists of a sulfonyl group attached to a propanamide backbone, with an o-tolyl and methoxy group attached to the nitrogen atom.

Scientific Research Applications

Biochemical Inhibition and Drug Metabolism

One study focuses on the biochemical inhibition properties of related compounds, such as chlorpropamide analogs, which exhibit potent inhibitory effects on aldehyde dehydrogenase (AlDH) in vivo. These findings suggest potential applications of similar compounds in understanding and manipulating specific biochemical pathways, potentially extending to "N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide" (Lee, Elberling, & Nagasawa, 1992).

Another area of research highlights the application of biocatalysis to drug metabolism, demonstrating the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based systems. This work underlines the utility of such compounds in generating metabolites for further pharmacological and toxicological studies (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of complex molecules often features compounds like "N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide." For instance, studies on the synthesis of carbon-14 and tritium-labeled glyburide, a compound structurally related to sulfonylureas, exemplify the role of such molecules in developing radiolabeled drugs for pharmacokinetic and metabolic studies (Hsi, 1973).

Moreover, investigations into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids reveal the influence of specific structural modifications on molecular properties, including conformation, crystal packing, and hydrogen bonding interactions. These studies provide valuable insights into the design and development of novel compounds with enhanced pharmaceutical or material properties (de Castro et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-15-8-6-7-11-17(15)18(24-2)14-20-19(21)12-13-25(22,23)16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWURBQGWKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-3-(phenylsulfonyl)propanamide

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